2,4-Di-tert-butylthiophenol

Vue d'ensemble

Description

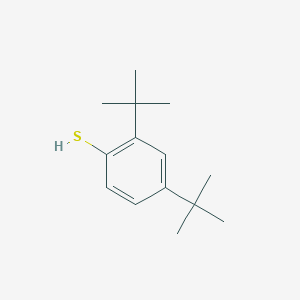

2,4-Di-tert-butylthiophenol is an organic compound with the molecular formula C14H22S. It is a derivative of thiophenol, where two tert-butyl groups are substituted at the 2 and 4 positions of the benzene ring. This compound is known for its distinct odor and is used in various chemical applications due to its unique structural properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Di-tert-butylthiophenol typically involves the alkylation of thiophenol with tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the tert-butyl chloride. The general reaction scheme is as follows:

C6H5SH+2(CH3)3CCl→C6H3(C(CH3)3)2SH+2HCl

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts such as zeolites can also enhance the reaction efficiency and selectivity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization of the compound.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild conditions.

Reduction: Lithium aluminum hydride, in anhydrous ether.

Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Antimicrobial Properties

Fungal Inhibition:

DTBP has demonstrated significant antifungal activity. A study showed that it effectively inhibited the growth of various fungi, including Aspergillus niger, Fusarium oxysporum, and Penicillium chrysogenum. The compound was isolated from the cell-free supernatant of a Lactococcus strain and exhibited an IC50 value of 10 μg/mL against HeLa cancer cells, indicating its potential as a biopreservative and dietary antioxidant in food applications .

Quorum Sensing Inhibition:

Research has indicated that DTBP can inhibit quorum sensing in Pseudomonas aeruginosa, a pathogenic bacterium. This inhibition leads to a reduction in biofilm formation and virulence factor secretion, which are critical for the bacterium's pathogenicity. The study highlighted that DTBP affects the expression of quorum sensing-related genes, showcasing its potential as an unconventional antimicrobial strategy .

Antioxidant Activity

DTBP exhibits strong antioxidant properties, making it valuable in both pharmaceutical and agricultural sectors. It has been shown to scavenge free radicals effectively, with maximum activities recorded at various concentrations. In DPPH and ABTS assays, DTBP reached up to 86.4% and 89.4% scavenging activity at 1000 µg/mL respectively, with IC50 values indicating high potency . This antioxidant capacity suggests its utility in food preservation and as a dietary supplement.

Insecticidal Applications

Recent studies have identified DTBP as a novel agonist for insect odorant receptors, suggesting its potential as an insect pest control agent. By specifically targeting insect receptors without affecting non-target species, DTBP could serve as an environmentally friendly alternative to traditional insecticides .

Cytotoxic Effects

The cytotoxicity of DTBP has been evaluated against various cancer cell lines, showing promising results particularly against HeLa cells. The compound's ability to induce cytotoxic effects at low concentrations positions it as a candidate for further development in cancer therapeutics .

Summary Table of Applications

Case Studies

-

Biocontrol Experiments:

A biocontrol experiment demonstrated that DTBP could prevent fungal growth on wheat grains when applied as a supplement, highlighting its agricultural application as a natural preservative . -

Endophytic Fungi Isolation:

DTBP was isolated from the endophytic fungus Daldinia eschscholtzii, which underscores its ecological relevance and potential agricultural benefits through natural pest control mechanisms . -

Antioxidant Efficacy Assessment:

Various assays have quantified the antioxidant capacity of DTBP, revealing its potential role in enhancing food quality and shelf life through radical scavenging activities .

Mécanisme D'action

The mechanism by which 2,4-Di-tert-butylthiophenol exerts its effects involves its interaction with cellular components. For instance, its antifungal activity is attributed to its ability to disrupt the cell wall and membrane integrity of fungal cells, leading to cell death. The compound can also interfere with redox homeostasis within cells, further contributing to its biological effects.

Comparaison Avec Des Composés Similaires

2,4-Di-tert-butylphenol: Similar in structure but lacks the thiol group, making it less reactive in certain chemical reactions.

4-tert-Butylthiophenol: Contains only one tert-butyl group, resulting in different steric and electronic properties.

2,6-Di-tert-butylthiophenol: Substitution at different positions on the benzene ring, leading to variations in reactivity and applications.

Uniqueness: 2,4-Di-tert-butylthiophenol is unique due to the presence of two bulky tert-butyl groups, which provide steric hindrance and influence its reactivity and stability. This makes it particularly useful in applications where controlled reactivity is desired.

Activité Biologique

2,4-Di-tert-butylthiophenol (2,4-DTBP) is a compound that has garnered attention for its diverse biological activities, including its roles as an antioxidant, antifungal agent, and potential endocrine disruptor. This article explores the biological activity of 2,4-DTBP based on recent research findings, case studies, and experimental data.

Chemical Structure and Properties

2,4-DTBP is a thiophenol derivative characterized by the presence of two tert-butyl groups at the 2 and 4 positions of the thiophenol ring. Its molecular formula is . The compound is known for its lipophilic properties, which facilitate its interaction with biological membranes and receptors.

Antioxidant Activity

Research has demonstrated that 2,4-DTBP exhibits significant antioxidant properties. In various assays, it has shown the ability to scavenge free radicals effectively:

| Assay Type | IC50 Value (µg/mL) | Maximum Scavenging Activity (%) |

|---|---|---|

| DPPH Radical Scavenging | 60 | 86.4 |

| ABTS Radical Scavenging | 17 | 89.4 |

| Metal Chelating | Not specified | 85.0 |

The antioxidant activity of 2,4-DTBP is attributed to its ability to donate electrons and stabilize free radicals, thus preventing oxidative stress in cells .

Antifungal Activity

2,4-DTBP has been evaluated for its antifungal properties against several pathogenic fungi. A study reported that it effectively inhibited the growth of fungi such as Aspergillus niger, Fusarium oxysporum, and Penicillium chrysogenum through disc diffusion assays. The compound exhibited a notable cytotoxic effect on cancer cell lines (e.g., HeLa cells) with an IC50 value of 10 µg/mL, suggesting its potential use as a biopreservative in food applications .

Induction of Adipogenesis

Recent studies have highlighted the role of 2,4-DTBP in inducing adipogenesis in human mesenchymal stem cells (MSCs). It activates peroxisome proliferator-activated receptor gamma (PPARγ) and retinoid X receptor (RXR), leading to increased expression of adipocyte marker genes. The following table summarizes key findings regarding adipogenesis:

| Treatment | PPARγ Activation | RXRα Activation | Adipocyte Marker Genes Expression |

|---|---|---|---|

| Control | No | No | Low |

| 2,4-DTBP | Yes | Yes | High |

| 2,6-DTBP | No | No | Low |

This mechanism suggests that 2,4-DTBP may act as an obesogen and endocrine disruptor due to its ability to modulate fat cell development .

Quorum Sensing Inhibition

Another significant biological activity of 2,4-DTBP is its ability to inhibit quorum sensing in Pseudomonas aeruginosa. This bacterium is notorious for its role in chronic infections and biofilm formation. Studies indicate that treatment with 2,4-DTBP reduces the secretion of virulence factors and biofilm formation in a dose-dependent manner. The compound also downregulates key quorum sensing-related genes such as lasI and rhlR, enhancing its potential as an antimicrobial agent .

Case Studies and Research Findings

- Adipogenesis Induction Study : A study assessed the effects of 2,4-DTBP on MSCs and found that it significantly increased adipogenic markers compared to controls. The activation was blocked by specific antagonists for PPARγ and RXRα, confirming the involvement of these receptors in the adipogenic process .

- Antifungal Efficacy : In a biocontrol experiment using wheat grains, supplementation with 2,4-DTBP effectively prevented fungal growth, supporting its application as a natural preservative in food products .

- Quorum Sensing Disruption : Research demonstrated that 2,4-DTBP could synergize with conventional antibiotics like ampicillin to enhance bacterial killing efficacy against drug-resistant strains of Pseudomonas aeruginosa, indicating its potential role in combating antibiotic resistance .

Propriétés

IUPAC Name |

2,4-ditert-butylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22S/c1-13(2,3)10-7-8-12(15)11(9-10)14(4,5)6/h7-9,15H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACJAQOIIEMFTGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)S)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40334114 | |

| Record name | 2,4-Di-tert-butylthiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19728-43-9 | |

| Record name | 2,4-Di-tert-butylthiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.